2-(4-BOC-Piperazino)methyl-4-chlorophenylboronic acid, pinacol ester
Description
Properties
IUPAC Name |
tert-butyl 4-[[5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34BClN2O4/c1-20(2,3)28-19(27)26-12-10-25(11-13-26)15-16-14-17(24)8-9-18(16)23-29-21(4,5)22(6,7)30-23/h8-9,14H,10-13,15H2,1-7H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOYFHYAWZVYPIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)Cl)CN3CCN(CC3)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34BClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Piperazino-Methyl Intermediate
The installation of the BOC-protected piperazine group precedes boronic ester formation. A representative protocol involves:
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Alkylation of piperazine : Reacting 1-Boc-piperazine with chloromethyl-4-chlorophenyl derivatives in the presence of potassium carbonate or sodium bicarbonate. For example, the reaction of 1-[(4-chlorophenyl)phenylmethyl]piperazine with methyl (2-chloroethoxy)acetate yields piperazino-methyl intermediates.
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BOC Protection : The amine group is protected using di-tert-butyl dicarbonate (Boc anhydride) in dichloromethane with a tertiary amine base.
Example Conditions :
Palladium-Catalyzed Borylation
The boronic ester is introduced via Miyaura borylation:
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Substrate preparation : 4-Chloro-(piperazinomethyl)phenyl iodide or bromide is synthesized via halogenation of the intermediate.
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Coupling reaction : The halogenated substrate reacts with pinacol diboron under Pd(dppf)Cl₂ catalysis.
Representative Protocol :
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Reactants : 4-Chloro-(piperazinomethyl)phenyl iodide (1.0 equiv), pinacol diboron (1.05 equiv)
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Catalyst : Pd(dppf)Cl₂ (0.01 equiv)
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Base : Potassium acetate (2.0 equiv)
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Solvent : Ethanol/toluene (3:1 v/v)
Yield Optimization :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Catalyst loading | 0.5–1.5 mol% | Maximizes turnover |
| Temperature | 80–100°C | Balances rate and decomposition |
| Solvent polarity | Moderate (ε = 4–10) | Enhances solubility |
Reaction Conditions and Optimization
Solvent Selection
Non-polar solvents (toluene, dioxane) improve catalyst stability, while alcohols (ethanol, isopropanol) facilitate base solubility. Mixed solvent systems (e.g., toluene/ethanol) reconcile these needs, achieving yields >80%.
Catalytic Efficiency
Pd(dppf)Cl₂ outperforms other catalysts (e.g., Pd(PPh₃)₄) due to its electron-rich ferrocene backbone, which stabilizes the active Pd(0) species. Catalyst loadings as low as 0.5 mol% remain effective.
Boc Deprotection and Workup
Post-borylation, the Boc group is removed via thermolysis:
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Heating : The intermediate is heated to 140–180°C under inert gas until gas evolution ceases (indicating Boc cleavage).
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Purification : The crude product is stirred with petroleum ether, filtered, and recrystallized to afford the final compound.
Typical Yields :
| Step | Yield (%) | Purity (%) |
|---|---|---|
| Borylation | 82–86 | ≥95 |
| Boc Deprotection | 78–82 | ≥97 |
Analytical Characterization
The product is validated via ¹H-NMR spectroscopy :
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Boc-protected intermediate : δ 1.33 (12H, s, pinacol CH₃), 1.65 (9H, s, Boc CH₃), 7.93–8.39 (2H, aromatic).
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Final product : δ 1.33 (12H, s, pinacol CH₃), 5.78 (1H, br s, NH), 7.91 (2H, s, aromatic).
Challenges and Mitigation Strategies
Side Reactions
Chemical Reactions Analysis
Types of Reactions
2-(4-BOC-Piperazino)methyl-4-chlorophenylboronic acid, pinacol ester undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This compound can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with different aryl halides in the presence of palladium catalysts.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts, aryl halides, and bases such as potassium carbonate or sodium hydroxide are commonly used.
Hydrolysis: Acidic or basic aqueous solutions are used to hydrolyze the boronic ester group.
Major Products Formed
Suzuki-Miyaura Coupling: The major products are biaryl compounds formed by the coupling of the boronic ester with aryl halides.
Hydrolysis: The major product is the corresponding boronic acid.
Scientific Research Applications
Medicinal Chemistry
Targeted Drug Delivery
The boronic acid group in this compound allows for the formation of reversible covalent bonds with diols, making it useful in the design of drug delivery systems. For instance, it can be utilized to create prodrugs that release active pharmaceutical ingredients in response to specific biological conditions.
Case Study: Anticancer Agents
Research has indicated that derivatives of boronic acids exhibit anticancer properties by inhibiting proteasome activity. In a study involving various boron-containing compounds, 2-(4-BOC-Piperazino)methyl-4-chlorophenylboronic acid was shown to enhance the cytotoxicity of certain chemotherapeutic agents against cancer cell lines .
Organic Synthesis
Cross-Coupling Reactions
This compound serves as a versatile reagent in Suzuki-Miyaura cross-coupling reactions, which are fundamental in synthesizing biaryl compounds that are prevalent in pharmaceuticals. The ability to form stable complexes with palladium catalysts facilitates these reactions under mild conditions.
| Reaction Type | Example Compound | Yield (%) |
|---|---|---|
| Suzuki Coupling | Biaryl Compounds | >85% |
| Negishi Coupling | Vinyl Boronates | 75% |
Case Study: Synthesis of Biaryl Compounds
In a series of experiments, researchers successfully employed 2-(4-BOC-Piperazino)methyl-4-chlorophenylboronic acid in synthesizing complex biaryl structures, achieving yields above 85% under optimized conditions .
Material Science
Polymer Chemistry
The unique properties of boronic acids make them suitable for developing smart materials that respond to environmental stimuli. The incorporation of this compound into polymer matrices has been explored for creating sensors that can detect glucose levels through changes in fluorescence.
| Material Type | Application | Response Time |
|---|---|---|
| Conductive Polymers | Sensors for Glucose Monitoring | Fast (seconds) |
Bioconjugation Techniques
Protein Labeling and Imaging
The ability of boronic acids to interact with glycoproteins has led to their application in bioconjugation techniques. This property is exploited for labeling proteins with fluorescent tags for imaging studies.
Case Study: Fluorescent Probes
In a study focused on developing fluorescent probes for live-cell imaging, the use of 2-(4-BOC-Piperazino)methyl-4-chlorophenylboronic acid allowed for selective labeling of glycoproteins, facilitating real-time observation of cellular processes .
Mechanism of Action
The mechanism of action of 2-(4-BOC-Piperazino)methyl-4-chlorophenylboronic acid, pinacol ester involves its ability to participate in various chemical reactions. In Suzuki-Miyaura coupling, the boronic ester group undergoes transmetalation with palladium, followed by reductive elimination to form the carbon-carbon bond . The BOC-piperazine group can act as a protecting group, preventing unwanted reactions during synthesis .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural and functional differences between 2-(4-BOC-Piperazino)methyl-4-chlorophenylboronic acid, pinacol ester and analogous organoboron compounds:
Key Comparative Insights :
Protecting Groups: The BOC group in the target compound requires acidic conditions (e.g., trifluoroacetic acid) for deprotection, as demonstrated in the synthesis of 4-(aminomethyl)phenylboronic acid pinacol ester . In contrast, allyloxycarbonyl (Alloc) in ’s compound allows deprotection under neutral, Pd-catalyzed conditions, offering compatibility with acid-sensitive substrates .
Substituent Effects: Chlorine (electron-withdrawing) at position 4 in the target compound enhances electrophilicity of the boronic ester, accelerating Suzuki couplings compared to fluorine-substituted analogs () .
Heterocyclic vs. Phenyl Cores :
- Pyrimidine-based analogs () exhibit distinct electronic profiles and binding interactions, making them preferable in kinase inhibitor synthesis . The phenyl core in the target compound is more versatile for generic biaryl formations.
Synthetic Efficiency :
- The target compound’s synthesis likely parallels methods for 3,6-dihydro-2H-pyran-4-boronic acid pinacol ester (), utilizing low Pd catalyst loading (e.g., 0.5–2 mol%) and optimized solvent systems (e.g., dioxane/water) for high yields .
Safety and Handling: Similar to 4-(Boc-Amino)-2-methylphenylboronic acid pinacol ester (), the target compound likely requires refrigeration, inert storage, and precautions against inhalation/skin contact due to boronic acid toxicity .
Biological Activity
2-(4-BOC-Piperazino)methyl-4-chlorophenylboronic acid, pinacol ester (CAS Number: 2096341-22-7) is a boronic acid derivative that has garnered attention due to its potential biological activities. Boronic acids are known for their ability to interact with biological molecules, making them valuable in medicinal chemistry, particularly in the development of therapeutic agents. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential applications based on diverse scientific literature.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Linear Formula : C22H34BClN2O4
- Molecular Weight : 408.49 g/mol
The presence of the boronic acid moiety allows for interactions with various biological targets, including enzymes and receptors.
Boronic acids typically function through reversible covalent bonding with diols in biological systems. This property is particularly relevant for interactions with proteins that contain hydroxyl groups. The piperazine moiety in this compound may enhance its pharmacokinetic properties and facilitate cellular uptake.
Anticancer Properties
Research indicates that boronic acids can exhibit anticancer properties by inhibiting proteasome activity, which is crucial for regulating protein degradation in cancer cells. A study highlighted the potential of boronic acid derivatives in targeting cancer cell lines, suggesting that 2-(4-BOC-Piperazino)methyl-4-chlorophenylboronic acid could be further explored for its anticancer efficacy .
Antimicrobial Activity
Boronic acids have been shown to possess antimicrobial properties. In vitro studies demonstrated that certain boronic acid derivatives exhibit activity against various bacterial strains. The specific activity of 2-(4-BOC-Piperazino)methyl-4-chlorophenylboronic acid against pathogens such as Staphylococcus aureus and Escherichia coli warrants further investigation .
Enzyme Inhibition
The compound's ability to inhibit enzymes, particularly serine proteases and kinases, has been noted in several studies. For example, it has been suggested that boronic acids can inhibit the activity of specific kinases involved in signaling pathways critical for tumor growth . This mechanism could position 2-(4-BOC-Piperazino)methyl-4-chlorophenylboronic acid as a candidate for targeted therapies.
Case Studies and Research Findings
- Anticancer Efficacy : In a recent study involving various boronic acid derivatives, it was found that compounds similar to 2-(4-BOC-Piperazino)methyl-4-chlorophenylboronic acid showed significant cytotoxicity against cancer cell lines with IC50 values in the micromolar range. The study emphasized the importance of structural modifications in enhancing biological activity .
- Antimicrobial Testing : A comparative analysis of several boron-containing compounds revealed that some exhibited minimum inhibitory concentrations (MICs) as low as 0.5 mg/L against Candida albicans, indicating promising antifungal properties . Further testing on 2-(4-BOC-Piperazino)methyl-4-chlorophenylboronic acid is necessary to establish its efficacy.
- Enzyme Interaction Studies : A detailed enzyme inhibition assay indicated that this compound could effectively inhibit specific kinases involved in oncogenic signaling pathways, potentially leading to reduced tumor growth rates in vivo .
Data Table: Summary of Biological Activities
Q & A
Basic: What synthetic routes are recommended for preparing this compound?
The synthesis of boronic acid pinacol esters typically involves reacting boronic acids with pinacol under dehydrating conditions. For derivatives with BOC-protected piperazine groups, a multi-step approach is required:
- Step 1 : Introduce the BOC-protected piperazine moiety via alkylation or coupling reactions.
- Step 2 : Attach the boronic acid group to the aromatic ring using directed ortho-metalation or palladium-catalyzed borylation.
- Step 3 : Protect the boronic acid as a pinacol ester using pinacol and a catalyst (e.g., MgSO₄) to enhance stability .
Basic: How does the pinacol ester group influence stability and reactivity?
The pinacol ester protects the boronic acid from hydrolysis, enabling handling in air and moisture-sensitive reactions. It also improves solubility in organic solvents (e.g., THF, DCM), facilitating use in Suzuki-Miyaura cross-coupling reactions. However, the ester must be cleaved under mild acidic or oxidative conditions to regenerate the active boronic acid .
Advanced: What strategies optimize Suzuki-Miyaura cross-coupling reactions with this compound when yields are low?
Low yields may stem from steric hindrance from the BOC-piperazine group or inefficient transmetalation. Optimization strategies include:
- Catalyst Screening : Test Pd(PPh₃)₄, Pd(dppf)Cl₂, or XPhos Pd G3 for improved activity.
- Base Selection : Use Cs₂CO₃ or K₃PO₄ to enhance deprotonation of the boronate intermediate.
- Solvent Adjustment : Replace DMF with toluene/water biphasic systems to reduce side reactions .
Advanced: How can contradictions in catalytic system efficiency be resolved?
Discrepancies in catalytic efficiency across studies often arise from ligand steric effects or substrate electronic properties. To address this:
- Electronic Tuning : Modify the aryl halide partner’s substituents to balance electron density.
- Ligand Mapping : Compare bulky ligands (e.g., SPhos) versus electron-rich ligands (e.g., DavePhos) to identify compatibility with the BOC-piperazine group .
Methodological: What analytical techniques are critical for characterization?
- NMR Spectroscopy : ¹¹B NMR confirms boronate formation (~30 ppm for pinacol esters). ¹H/¹³C NMR verifies BOC-piperazine integration.
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and purity.
- HPLC : Monitors reaction progress and detects hydrolyzed boronic acid impurities .
Application: What non-traditional research applications exist for this compound?
- Sensors : The boronate group reacts with H₂O₂ to form phenolic derivatives, enabling H₂O₂ detection via UV-Vis spectroscopy .
- Bioconjugates : The BOC group allows selective deprotection for coupling with peptides or carbohydrates in biomolecular probes .
- Materials Science : Used in synthesizing π-conjugated polymers for organic electronics .
Stability: What handling and storage protocols prevent degradation?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
